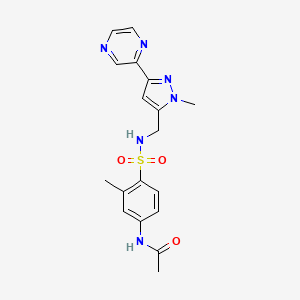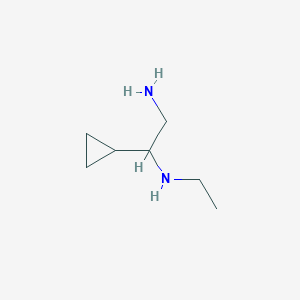![molecular formula C20H30N6O3 B2517392 N-cyclohexyl-2-[8-(cyclohexylamino)-3-methyl-2,6-dioxopurin-7-yl]acetamide CAS No. 115398-44-2](/img/structure/B2517392.png)
N-cyclohexyl-2-[8-(cyclohexylamino)-3-methyl-2,6-dioxopurin-7-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides and their amine analogs was achieved by reacting appropriate precursors with specific reagents under controlled conditions . Similarly, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involved stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU . These methods could potentially be adapted for the synthesis of N-cyclohexyl-2-[8-(cyclohexylamino)-3-methyl-2,6-dioxopurin-7-yl]acetamide.
Molecular Structure Analysis
The molecular structure of compounds with similar features has been elucidated using spectroscopic techniques and crystallography. For example, the crystal structure of N,N-Dicyclohexyl-2-(5,7-dichloro-8-quinolyloxy)acetamide was determined, revealing that the cyclohexyl groups adopt a chair conformation and the amide nitrogen and carbon atoms have a planar configuration . The molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide provided insights into its potential as an anticancer drug . These analyses are crucial for understanding the three-dimensional arrangement of atoms in the molecule and its implications for reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives is influenced by the presence of functional groups and the overall molecular structure. The papers do not provide specific reactions for the compound , but they do discuss the biological activity of similar compounds, which is often related to their chemical reactivity. For example, the anticonvulsant activity of certain acetamides is attributed to their ability to inhibit voltage-gated sodium currents and enhance the GABA effect .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives can be inferred from their molecular structure. The presence of hydrogen bonding, aromatic π-π stacking interactions, and halogen contacts in the crystal packing of N,N-Dicyclohexyl-2-(5,7-dichloro-8-quinolyloxy)acetamide suggests that similar interactions could be expected in N-cyclohexyl-2-[8-(cyclohexylamino)-3-methyl-2,6-dioxopurin-7-yl]acetamide . These interactions can affect the solubility, melting point, and stability of the compound. Additionally, the antibacterial, antifungal, and anticancer activities of N-((Diphenylamino)methyl)acetamide and its metal chelates indicate that the compound may also possess such properties, given the structural similarities .
Wissenschaftliche Forschungsanwendungen
Synthesis Methodologies and Applications
- Practical Synthesis for Antimicrobial and Anticancer Agents : Research includes the development of synthesis methods for compounds with potential antimicrobial, antifungal, and anticancer applications. For example, N-((Diphenylamino)methyl)acetamide and its metal chelates have been studied for their biological activities, indicating the utility of such compounds in therapeutic contexts (Muruganandam et al., 2013).
- Development of Conformationally Restricted Analogs for Drug Discovery : The synthesis of conformationally restricted analogs of bioactive molecules, such as histamine, showcases the application of similar compounds in exploring new therapeutic agents with improved specificity and activity profiles (Kazuta et al., 2002).
Potential for Novel Therapeutics
- Antiviral and Neuroprotective Properties : Compounds like 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide have been synthesized and evaluated for therapeutic efficacy against diseases such as Japanese encephalitis, demonstrating significant antiviral and antiapoptotic effects (Ghosh et al., 2008).
- Microbiological Activity for Antibacterial Applications : The synthesis and microbiological evaluation of novel cyclohexyl derivatives have shown a broad spectrum of activity against both gram-positive and gram-negative bacteria, as well as against Candida albicans, indicating their potential as new antibacterial agents (Arpaci et al., 2002).
Structural and Functional Analyses for Material Science
- Surface Active Agents and Coordination Complexes : Studies on N-acylglutamate and coordination complexes constructed from acetamide derivatives reveal insights into the structural aspects that influence material properties such as gel formation, fluorescence, and antioxidant activity, which can be applied in material science and medicinal chemistry (Takehara et al., 1972; Chkirate et al., 2019).
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-[8-(cyclohexylamino)-3-methyl-2,6-dioxopurin-7-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N6O3/c1-25-17-16(18(28)24-20(25)29)26(12-15(27)21-13-8-4-2-5-9-13)19(23-17)22-14-10-6-3-7-11-14/h13-14H,2-12H2,1H3,(H,21,27)(H,22,23)(H,24,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVWULCMIDSFNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NC3CCCCC3)CC(=O)NC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-[8-(cyclohexylamino)-3-methyl-2,6-dioxopurin-7-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-Dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-3-carboxamide](/img/structure/B2517310.png)

![6-(3,4-Dimethylphenyl)-2-(2-ethoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![5-chloro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2517315.png)





![3-[(2-chlorophenyl)methyl]-1-methyl-8-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2517322.png)
![3-ethyl-N-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2517323.png)


